molecular formula C25H42O2 B14306081 Pentacosadiynoic acid CAS No. 119718-47-7

Pentacosadiynoic acid

Cat. No.: B14306081
CAS No.: 119718-47-7
M. Wt: 374.6 g/mol
InChI Key: DZLWMPMXBUHMQV-UHFFFAOYSA-N
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Description

Pentacosadiynoic acid, also known as 10,12-pentacosadiynoic acid, is a long-chain diacetylene compound with the molecular formula C25H42O2. It is known for its unique ability to undergo polymerization upon exposure to ultraviolet light, resulting in a color change. This property makes it valuable in various scientific and industrial applications, particularly in the field of sensors and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacosadiynoic acid can be synthesized through the esterification of 10,12-pentacosadiynoic acid with various alcohols. The polymer of 10,12-pentacosadiynoic acid-4-aminophenyl ester, for example, is formed by self-assembly of the monomer, followed by UV irradiation at room temperature . The synthesis involves the use of reagents such as ethylene glycol monomethylether, diethylene glycol monomethyl ether, and triethylene glycol monomethyl ether, resulting in the formation of ester head groups .

Industrial Production Methods

In industrial settings, this compound is often produced through photopolymerization. This process involves the exposure of the monomer to ultraviolet light, which initiates a 1,4-addition reaction, converting the monomers into polymers . The polymerization process is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pentacosadiynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of pentacosadiynoic acid involves its ability to undergo polymerization upon exposure to ultraviolet light. This process results in a color change from colorless to blue, which is due to the formation of a conjugated polymeric chain. The polymerization is initiated by the absorption of UV light, which causes the diacetylene monomers to undergo a 1,4-addition reaction . The resulting polymer exhibits unique optical properties, making it useful in various sensing applications.

Comparison with Similar Compounds

Pentacosadiynoic acid is unique among diacetylene compounds due to its specific molecular structure and reactivity. Similar compounds include:

Properties

CAS No.

119718-47-7

Molecular Formula

C25H42O2

Molecular Weight

374.6 g/mol

IUPAC Name

pentacosa-2,4-diynoic acid

InChI

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-20H2,1H3,(H,26,27)

InChI Key

DZLWMPMXBUHMQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC#CC#CC(=O)O

Origin of Product

United States

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